molecular formula C19H14FN5OS2 B2683445 N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1797641-70-3

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2683445
CAS No.: 1797641-70-3
M. Wt: 411.47
InChI Key: IPANRTQUGLLHES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid heterocyclic scaffold comprising a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide linkage to a phenyl ring. The phenyl ring is further substituted with a thiazole moiety bearing a 2-fluorophenylamino group at position 2.

Properties

IUPAC Name

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5OS2/c1-11-17(28-25-24-11)18(26)21-13-6-4-5-12(9-13)16-10-27-19(23-16)22-15-8-3-2-7-14(15)20/h2-10H,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPANRTQUGLLHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Thiazole Ring: This step often involves the reaction of a 2-aminothiazole derivative with a suitable halogenated phenyl compound under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an amine group.

    Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired carboxamide structure, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The molecule contains:

  • A thiazole ring substituted with a 2-fluorophenylamino group at position 2 and linked to a phenyl ring at position 4.

  • A 1,2,3-thiadiazole-5-carboxamide group with a methyl substituent at position 4.
    Key reactive sites include:

  • The thiazole amino group , which may participate in nucleophilic substitution or cross-coupling reactions.

  • The thiadiazole carboxamide , offering potential for hydrolysis or condensation reactions.

  • The fluorophenyl group , which could undergo electrophilic aromatic substitution or serve as a directing group.

Plausible Synthetic Routes

Based on analogous reactions in the literature:

Thiazole Ring Formation

The thiazole core is typically synthesized via:

  • Hantzsch thiazole synthesis : Cyclization of α-haloketones with thioureas or thioamides.
    Example reaction from [Search 3]:

    2 Bromo 1 cyclopropylethanone 22 1 Methylthiourea 4 Cyclopropyl N methylthiazol 2 amine 23 \text{2 Bromo 1 cyclopropylethanone 22 1 Methylthiourea 4 Cyclopropyl N methylthiazol 2 amine 23 }

    Analogously, substituting 2-fluorophenylthiourea could yield the target’s thiazole scaffold .

Coupling Reactions

The final assembly likely involves:

  • Amide bond formation between the thiadiazole-carboxylic acid and the thiazole-phenylamine intermediate.
    Example from [Search 3]: Microwave-assisted coupling of enaminones with phenylguanidines under basic conditions .

Key Reaction Conditions and Intermediates

StepReaction TypeReagents/ConditionsIntermediate/ProductReference
1Thiazole cyclizationα-Bromoketone, thiourea, ethanol, reflux2-((2-Fluorophenyl)amino)thiazole
2Thiadiazole synthesisThiosemicarbazide, POCl₃, DMF-DMA, 100°C4-Methyl-1,2,3-thiadiazole-5-carboxylic acid
3Amide couplingEDC, HOBt, DIPEA, DCM, RTFinal carboxamide product

Functional Group Transformations

  • Hydrolysis : The carboxamide group could be hydrolyzed to a carboxylic acid under acidic (HCl/H₂O) or basic (LiOH/MeOH) conditions .

  • Electrophilic substitution : The fluorophenyl group may undergo nitration or sulfonation at the para position, guided by the fluorine’s meta-directing effect.

  • Nucleophilic displacement : The thiadiazole’s methyl group could be functionalized via alkylation or oxidation .

Stability and Reactivity Insights

  • Thermal stability : Thiadiazoles and thiazoles are generally stable under mild conditions but may decompose under strong acids/bases or high temperatures .

  • Oxidative sensitivity : The thiadiazole ring is prone to oxidation, necessitating inert atmospheres during reactions .

Comparative Analysis with Analogues

CompoundStructure ModificationsKey Reactivity DifferencesSource
22 (Search 4)Cinnamic acid-thiadiazole hybridEnhanced tubulin inhibition via π-cation interactions
35 (Search 4)Methoxy-substituted thiadiazoleHigher cytotoxicity against PC3/SKNMC
23 (Search 3)Cyclopropyl-thiazoleLDA-mediated acetylation at thiazole C5

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing thiazole and fluorophenyl groups exhibit promising anticancer activity. For instance, related thiazole derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study showed that certain thiazole derivatives had IC50 values as low as 2.01 µM against human cancer cell lines, suggesting that modifications in the thiazole structure can enhance anti-tumor efficacy .

Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Thiazole and Thiadiazole Rings : These rings can be synthesized through condensation reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the fluorophenyl group may involve electrophilic aromatic substitution or similar methods.

These synthetic routes are crucial for optimizing yield and ensuring the purity of the final product.

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of related thiazole compounds, it was found that specific derivatives exhibited strong selectivity against human lung adenocarcinoma cells with IC50 values indicating effective growth inhibition. The presence of specific functional groups was linked to enhanced activity .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of thiazole derivatives in picrotoxin-induced convulsion models. The results suggested that certain modifications could lead to compounds with anticonvulsant properties, highlighting the versatility of thiazole-containing compounds in treating neurological disorders .

Mechanism of Action

The mechanism of action of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiadiazole-Based Compounds

Pyr2 (N-(4-(3,5-Bis(Trifluoromethyl)-1H-Pyrazol-1-yl)Phenyl)-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide)
  • Structural Differences: Pyr2 replaces the thiazole-fluorophenylamino group with a pyrazole ring bearing trifluoromethyl groups .
  • Biological Activity : Pyr2 is a TRPC3/6 channel inhibitor, reducing intracellular Ca²⁺ influx by ~50% at 10 µM in cellular assays . The target compound’s activity in ion channel modulation remains uncharacterized, but its fluorophenyl-thiazole moiety may confer distinct selectivity.
  • Pharmacokinetics: No direct data for the target compound, but Pyr2’s methyl-thiadiazole and trifluoromethylpyrazole groups likely enhance metabolic stability compared to the fluorophenyl-thiazole in the target molecule.
N5-[3,5-Di(Trifluoromethyl)Phenyl]-4-Methyl-1,2,3-Thiadiazole-5-Carboxamide
  • Structural Differences : This analog substitutes the phenyl-thiazole system with a 3,5-bis(trifluoromethyl)phenyl group .
  • Activity : Such electron-withdrawing substituents may enhance binding to hydrophobic enzyme pockets, though specific target data are unavailable.

Thiazolecarboxamides and Nitrothiophene Derivatives

Compound 13 (N-(4-(3-Fluoro-4-Methylphenyl)Thiazol-2-yl)-5-Nitrothiophene-2-Carboxamide)
  • Structural Differences: Replaces the thiadiazole with a nitrothiophene ring and lacks the fluorophenylamino-thiazole extension .
  • The target compound’s thiadiazole may offer broader target versatility but lower nitro-related cytotoxicity.
Ro 41-1049 (N-(2-Aminoethyl)-5-(3-Fluorophenyl)-4-Thiazolecarboxamide)
  • Structural Differences: Features a 4-thiazolecarboxamide linked to a fluorophenyl group and an aminoethyl side chain .
  • Activity: A reversible MAO-A inhibitor (IC₅₀ ~10 nM), highlighting the role of fluorophenyl-thiazole motifs in enzyme inhibition . The target compound’s additional phenyl-thiazole moiety may modulate selectivity for non-MAO targets.

Sulfonamide-Linked Kinase Inhibitors

N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide
  • Structural Differences : Incorporates a sulfonamide linker and pyrimidine ring, unlike the carboxamide-thiadiazole in the target compound .
  • Activity : Dual BRAF/HDAC inhibitor with IC₅₀ values <100 nM for BRAF kinase . The target compound’s lack of sulfonamide groups may reduce kinase affinity but improve solubility.

Key Comparative Data

Compound Name Core Structure Key Substituents Biological Activity Purity/IC₅₀ Source
Target Compound 1,2,3-Thiadiazole 4-Methyl, fluorophenylamino-thiazole Undetermined N/A
Pyr2 1,2,3-Thiadiazole Trifluoromethylpyrazole TRPC3/6 inhibition (50% at 10 µM) N/A
Compound 13 Nitrothiophene 3-Fluoro-4-methylphenyl Antibacterial 99.05%
Ro 41-1049 Thiazole 3-Fluorophenyl, aminoethyl MAO-A inhibition IC₅₀ ~10 nM
BRAF/HDAC Inhibitor (12a) Thiazole-pyrimidine Sulfonamide, tert-butyl BRAF/HDAC inhibition IC₅₀ <100 nM

Discussion of Structural-Activity Relationships

  • Electron-Withdrawing Groups : Nitrothiophene (Compound 13) and trifluoromethylpyrazole (Pyr2) enhance antibacterial and ion channel activity, respectively . The target compound’s 2-fluorophenyl group may similarly improve target binding via hydrophobic interactions.
  • Heterocycle Choice : Thiadiazoles (target compound, Pyr2) vs. thiazoles (Ro 41-1049) influence metabolic stability and target selectivity. Thiadiazoles are less common in MAO inhibitors but prevalent in TRPC modulators .
  • Linker Flexibility : Carboxamide linkers (target compound, Ro 41-1049) vs. sulfonamides (BRAF inhibitors) affect solubility and kinase binding .

Biological Activity

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a fluorophenyl group, and a thiadiazole moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C19H14FN5OS2C_{19}H_{14}FN_{5}OS_{2}, with a molecular weight of approximately 411.5 g/mol. The presence of specific functional groups such as the thiazole and fluorophenyl enhances its interaction with biological targets.

Property Details
Molecular FormulaC₁₉H₁₄FN₅OS₂
Molecular Weight411.5 g/mol
Structural FeaturesThiazole ring, fluorophenyl group, thiadiazole moiety

Anticancer Properties

Research indicates that compounds containing thiazole and thiadiazole rings exhibit notable anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively. A study reported that certain thiazole derivatives demonstrated IC50 values as low as 3.3 μM against breast cancer cell lines (MDA-MB-231), outperforming standard chemotherapeutics like cisplatin .

Antimicrobial and Antiviral Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and viruses, including the tobacco mosaic virus (TMV). In vitro studies have demonstrated that structural modifications can enhance these activities significantly .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Receptor Interaction : It can bind to various receptors, altering their activity and leading to therapeutic outcomes.
  • Gene Expression Modulation : By interacting with DNA or RNA, the compound can influence gene expression related to cancer progression or microbial resistance.

Study 1: Antitumor Activity

A recent investigation focused on the cytotoxic effects of thiazole derivatives against lung carcinoma cells (A549). The study revealed that the presence of electron-donating groups at specific positions on the phenyl ring significantly enhanced anticancer activity. The compound's ability to induce apoptosis was linked to the activation of caspases 3, 8, and 9 .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of similar thiazole compounds against Mycobacterium smegmatis. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than established antibiotics like Isoniazid, suggesting their potential as new antimicrobial agents .

Q & A

Basic: What synthetic strategies are recommended for the preparation of this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of thiadiazole-thiazole hybrids typically involves multi-step reactions, including:

  • Condensation reactions : Formation of the thiazole ring via reaction of 2-fluorophenyl thiourea derivatives with α-halo ketones or esters under reflux conditions (e.g., acetonitrile at 80–90°C) .
  • Cyclization : Use of iodine and triethylamine in DMF to promote cyclization of intermediates into the 1,2,3-thiadiazole core, with careful control of reaction time (1–3 minutes) to avoid side products .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. acetonitrile) to improve yield. Purify intermediates via column chromatography using gradients of ethyl acetate/hexane .

Basic: Which spectroscopic and analytical techniques are most effective for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.0 ppm for fluorophenyl groups) and thiadiazole/thiazole carbons (δ 150–165 ppm). Use DEPT-135 to distinguish CH₃ groups (e.g., 4-methyl substituent) .
  • FT-IR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches to confirm carboxamide and anilino linkages .
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks (e.g., m/z 450–500 range) and fragmentation patterns consistent with thiadiazole-thiazole cleavage .

Advanced: How can researchers address low aqueous solubility during in vitro biological assays?

Methodological Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) at the 4-methyl position of the thiadiazole ring to enhance solubility while maintaining activity .
  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to solubilize the compound in cell culture media. Validate biocompatibility with vehicle controls .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability in pharmacokinetic studies .

Advanced: How can contradictory reports on biological activity (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay standardization : Replicate experiments using consistent cell lines (e.g., HepG2 for anticancer studies) and culture conditions (e.g., serum-free media to avoid protein binding interference) .
  • Metabolite profiling : Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 μM) with triplicate measurements to improve IC₅₀ accuracy .

Basic: What in vitro models are suitable for initial biological activity screening?

Methodological Answer:

  • Antimicrobial activity : Use Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains in broth microdilution assays (CLSI guidelines) .
  • Anticancer screening : Employ MTT assays on human cancer cell lines (e.g., MCF-7 for breast cancer) with 48–72 hr exposure periods .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays to quantify inhibition .

Advanced: What computational strategies aid in target identification and mechanism elucidation?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with putative targets (e.g., EGFR tyrosine kinase). Focus on hydrogen bonding with the carboxamide group and π-π stacking with the fluorophenyl ring .
  • QSAR modeling : Develop 2D/3D-QSAR models using descriptors like logP and polar surface area to predict activity trends across analogs .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in target proteins .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

Methodological Answer:

  • Bioisosteric replacement : Substitute the 4-methyl group with trifluoromethyl to enhance metabolic stability without altering steric bulk .
  • Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) at the carboxamide nitrogen to improve oral absorption .
  • LogP optimization : Use ClogP calculations to balance hydrophobicity (target ClogP 2–3) for blood-brain barrier penetration in neurostudies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.